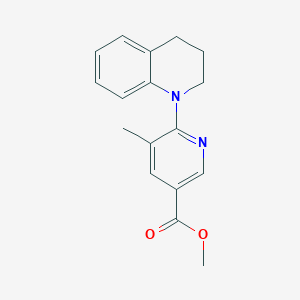
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate is a complex organic compound that features a quinoline derivative fused with a nicotinate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroquinoline with a nicotinic acid derivative under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a base like sodium hydroxide. The esterification step involves the reaction of the resulting carboxylic acid with methanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate can undergo various chemical reactions including:
Oxidation: The quinoline ring can be oxidized to form quinolinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the ester group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include quinolinone derivatives, dihydroquinoline derivatives, and various substituted quinoline and nicotinate esters.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate has several scientific research applications:
- **
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Eigenschaften
Molekularformel |
C17H18N2O2 |
|---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
methyl 6-(3,4-dihydro-2H-quinolin-1-yl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H18N2O2/c1-12-10-14(17(20)21-2)11-18-16(12)19-9-5-7-13-6-3-4-8-15(13)19/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |
InChI-Schlüssel |
KFITZRQRNRLSTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


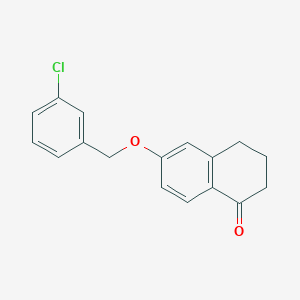

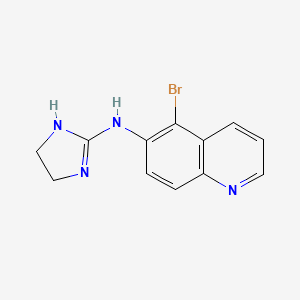


![Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11838634.png)
![3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline](/img/structure/B11838635.png)
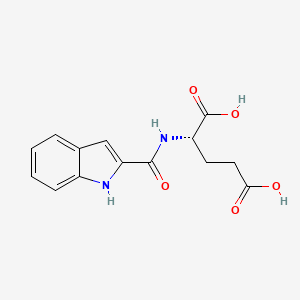

![1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B11838656.png)
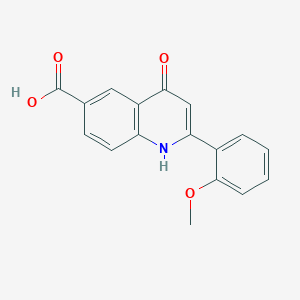
![Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11838664.png)
![Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11838665.png)
![6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B11838667.png)
